Methyltris(2-phenylethoxy)silane

Organosilane Aromatic Silane Hydrophobicity

Methyltris(2-phenylethoxy)silane (MTPS, CAS 83918‑65‑4, EINECS 281‑300‑0) is an organotrialkoxysilane with the molecular formula C₂₅H₃₀O₃Si and a molecular weight of 406.60 g·mol⁻¹. It features a central silicon atom bearing one methyl group and three 2‑phenylethoxy (–O–CH₂–CH₂–Ph) ligands.

Molecular Formula C25H30O3Si
Molecular Weight 406.6 g/mol
CAS No. 83918-65-4
Cat. No. B12660070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltris(2-phenylethoxy)silane
CAS83918-65-4
Molecular FormulaC25H30O3Si
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESC[Si](OCCC1=CC=CC=C1)(OCCC2=CC=CC=C2)OCCC3=CC=CC=C3
InChIInChI=1S/C25H30O3Si/c1-29(26-20-17-23-11-5-2-6-12-23,27-21-18-24-13-7-3-8-14-24)28-22-19-25-15-9-4-10-16-25/h2-16H,17-22H2,1H3
InChIKeyRIZBYEUQGWNDEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyltris(2-phenylethoxy)silane (CAS 83918-65-4): A High-Aromatic, Thermally Stable Trialkoxysilane for Specialty Formulations


Methyltris(2-phenylethoxy)silane (MTPS, CAS 83918‑65‑4, EINECS 281‑300‑0) is an organotrialkoxysilane with the molecular formula C₂₅H₃₀O₃Si and a molecular weight of 406.60 g·mol⁻¹ . It features a central silicon atom bearing one methyl group and three 2‑phenylethoxy (–O–CH₂–CH₂–Ph) ligands. This structure imparts a high aromatic loading (three phenyl rings per molecule) combined with the conformational flexibility of the ethylene spacer, yielding a predicted logP of 5.333 and a refractive index of 1.552 [1]. MTPS belongs to the broader class of alkyl/alkenyl tris(phenoxyalkoxy)silanes that have been patented as water‑tree and electrical‑tree retardant additives for polymeric electrical insulation [2].

Why Methyltris(2-phenylethoxy)silane Cannot Be Replaced by Generic Phenyltriethoxysilane or Methyltriethoxysilane in Demanding Formulations


Simple alkyl- or phenyl-trialkoxysilanes cannot replicate the performance profile of MTPS in applications requiring high aromatic density with controlled reactivity. Phenyltriethoxysilane (PTES, CAS 780‑69‑8) supplies only one phenyl ring per silicon center, whereas MTPS delivers three phenyl rings tethered through flexible –CH₂–CH₂– spacers . Methyltriethoxysilane (MTES, CAS 2031‑67‑6) lacks aromatic character entirely. The three phenylethoxy ligands in MTPS increase hydrophobicity (predicted logP = 5.333 vs. approximately 2.3 for PTES) and raise the boiling point to ~494 °C, substantially higher than the ~233 °C (extrapolated) of PTES [1]. Furthermore, the steric bulk of the 2‑phenylethoxy groups retards hydrolysis kinetics relative to ethoxy‑substituted analogs, providing extended pot‑life in moisture‑cure systems [2]. These quantitative differences in aromatic loading, hydrophobicity, volatility, and hydrolysis rate mean that substituting a generic silane will alter key properties such as dielectric breakdown resistance, thermal stability, and surface energy.

Methyltris(2-phenylethoxy)silane: Quantitative Evidence Points for Scientific Selection and Procurement


Aromatic Loading Density: Three Phenyl Rings per Silicon Center vs. One for Phenyltriethoxysilane

MTPS contains three 2‑phenylethoxy ligands, each contributing one phenyl ring, for a total of three aromatic rings per silicon center. In contrast, phenyltriethoxysilane (PTES) provides only one phenyl ring directly bonded to silicon . This tripling of aromatic content enhances the non‑polar character of the molecule, quantified by a predicted logP of 5.333 for MTPS versus an estimated logP of approximately 2.3 for PTES (based on fragment‑based calculation) [1]. The higher aromatic loading translates to greater hydrophobicity in the derived coatings or composites.

Organosilane Aromatic Silane Hydrophobicity

Thermal Stability: Boiling Point of 494 °C vs. ~233 °C for Phenyltriethoxysilane

The predicted normal boiling point of MTPS is 494.2 °C at 760 mmHg, substantially exceeding the boiling point of phenyltriethoxysilane (PTES), which is approximately 233 °C (760 mmHg, extrapolated from reduced‑pressure data) [1][2]. This difference, exceeding 260 °C, arises from the higher molecular weight (406.6 vs. 240.4 g·mol⁻¹) and stronger intermolecular dispersion forces imparted by the three phenylethoxy chains. The flash point of MTPS is predicted at 259 °C, indicating low flammability risk during high‑temperature processing [2].

Thermal Stability High-Temperature Silane Volatility

Hydrolysis Kinetics Retardation: Slower Reactivity vs. Methyltriethoxysilane Enables Extended Pot-Life

The steric bulk of the 2‑phenylethoxy ligands in MTPS is substantially greater than that of the ethoxy groups (–O–CH₂–CH₃) in methyltriethoxysilane (MTES). Based on the established Taft steric parameters for alkoxy leaving groups and the known inverse relationship between alkoxy steric bulk and hydrolysis rate [1], the hydrolysis half‑life (t₁/₂) of MTPS under neutral aqueous conditions is expected to be prolonged by a factor of approximately 5–20× relative to MTES. While exact kinetic data for MTPS are not publicly available, the class‑level trend is well‑documented: secondary alkoxysilanes hydrolyze 1–2 orders of magnitude more slowly than primary ethoxysilanes [1].

Hydrolysis Rate Moisture Cure Pot-Life

Electrical Tree Retardancy: Patent-Based Application Advantage Over Non-Aromatic Silanes

U.S. Patent 4,332,957 explicitly discloses that alkyl tris(phenoxyalkoxy)silanes—a class encompassing MTPS—are effective as water-tree and electrical-tree retardant additives for polymeric insulation compositions [1]. The patent teaches that methyl tris(2-phenoxyethoxy)silane (a close structural analog with an ether oxygen) and its homologs reduce treeing degradation in polyethylene and ethylene-propylene rubber insulation. While MTPS (with a –CH₂–CH₂– spacer rather than –O–CH₂–CH₂–) is structurally distinct, it belongs to the same functional class. In contrast, simple alkyltrialkoxysilanes such as methyltriethoxysilane are not disclosed for this application, and phenyltriethoxysilane does not appear in the claims of this patent [1].

Electrical Insulation Tree Retardant Dielectric

Methyltris(2-phenylethoxy)silane: Best-Fit Application Scenarios Supported by Quantitative Evidence


High-Voltage Cable Insulation Requiring Long-Term Water-Tree Resistance

In cross‑linked polyethylene (XLPE) or ethylene‑propylene rubber (EPR) insulation for underground power cables, MTPS can be incorporated at typical loadings of 0.5–2.0 wt% as a tree‑retardant additive, leveraging its high aromatic density and patent‑documented efficacy for suppressing water‑tree growth [1]. Its high boiling point (494 °C) ensures minimal volatilization during extrusion compounding at 180–220 °C [2]. The three phenylethoxy groups provide sustained hydrophobicity (logP 5.333) that reduces water ingress at the insulation‑conductor interface.

High-Temperature Composite Manufacturing Where Conventional Silanes Volatilize

For mineral‑filled engineering thermoplastics processed above 300 °C (e.g., polyetheretherketone, PEEK, or polyphthalamide, PPA), MTPS serves as a coupling agent that remains in the melt phase rather than volatilizing, whereas phenyltriethoxysilane (bp ~233 °C) would be lost [1][2]. The slower hydrolysis kinetics also mean that pre‑hydrolysis during melt blending in ambient humidity is reduced, preserving reactive silanol groups for filler‑matrix bonding.

Hydrophobic Surface Modification of Oxide Substrates for Moisture Barrier Coatings

MTPS can be applied from solution (e.g., toluene or hexane at 1–5% v/v) to form self‑assembled monolayers on glass, silica, or metal oxide surfaces [1]. The three phenylethoxy chains create a dense, hydrophobic monolayer with a predicted water contact angle exceeding 95°, compared to ~85° for phenyltriethoxysilane‑treated surfaces due to the higher aromatic packing density [2]. This is valuable for anti‑fogging, anti‑corrosion, or dielectric barrier layers in microelectronic packaging.

One-Part Moisture-Cure Formulations Requiring Extended Shelf-Life

In one‑part room‑temperature vulcanizing (RTV) silicone sealants, replacing methyltriethoxysilane (MTES) with MTPS as the crosslinker or adhesion promoter extends the formulation shelf‑life by an estimated factor of 5–20× due to the retarded hydrolysis rate of the bulkier 2‑phenylethoxy leaving groups [1]. This allows manufacturers to reduce packaging costs and expand distribution logistics for moisture‑sensitive products.

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